Enpp-1-IN-12

Medicinal Chemistry ENPP1 inhibitor scaffold Structural differentiation

Enpp-1-IN-12 (compound 43; CAS 2631703-41-6) is a potent, orally active small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING innate immune pathway. The compound exhibits a binding affinity constant (Ki) of 41 nM against ENPP1 and demonstrates demonstrable oral bioavailability with moderate systemic exposure in rodent models.

Molecular Formula C16H18N6O3S
Molecular Weight 374.4 g/mol
Cat. No. B10830453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-12
Molecular FormulaC16H18N6O3S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22)
InChIKeyZDCMJGUVFRHQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Enpp-1-IN-12 ENPP1 Inhibitor Ki 41 nM Oral Bioavailability Procurement Guide


Enpp-1-IN-12 (compound 43; CAS 2631703-41-6) is a potent, orally active small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING innate immune pathway [1]. The compound exhibits a binding affinity constant (Ki) of 41 nM against ENPP1 and demonstrates demonstrable oral bioavailability with moderate systemic exposure in rodent models [2]. Enpp-1-IN-12 has been validated in vivo in syngeneic murine tumor models, distinguishing it from numerous ENPP1 inhibitors reported in the literature that lack in vivo characterization .

Why Enpp-1-IN-12 Cannot Be Substituted with Generic ENPP1 Inhibitors


ENPP1 inhibitors exhibit substantial heterogeneity in binding kinetics, oral bioavailability, and in vivo validation status. For instance, STF-1084, a widely referenced ENPP1 inhibitor, is cell-impermeable and lacks oral bioavailability, rendering it unsuitable for in vivo studies requiring systemic exposure [1]. The clinical candidate SR-8541A demonstrates picomolar potency (IC50 = 1.4 nM) but its preclinical in vivo data remain largely unpublished [2]. ISM5939 exhibits sub-nanomolar potency (IC50 = 0.45–0.63 nM) and is currently in clinical development, but its research accessibility is restricted [3]. Enpp-1-IN-12 occupies a distinct position with its validated oral pharmacokinetic profile (F = 45.1%) and published in vivo efficacy in the LLC1 lung cancer model, making it a defined tool compound with reproducible, literature-supported experimental parameters [4].

Enpp-1-IN-12 Quantitative Differentiation Evidence for Scientific Procurement


Enpp-1-IN-12 Exhibits Distinct Structural Scaffold Differentiating It from Quinazoline- and Imidazopyrazine-Based ENPP1 Inhibitors

Enpp-1-IN-12 is a 2-((2-amino-7H-purin-6-yl)thio)-N-(4-hydroxy-3-methoxyphenyl)butanamide derivative featuring a purine-thioether scaffold . This scaffold diverges from the quinazoline/quinoline series (e.g., compound 30, IC50 = 8.05 nM [1]) and the imidazo[1,2-a]pyrazine series (e.g., compound 7, IC50 = 5.70–9.68 nM [2]). While structure-activity relationship (SAR) data specifically comparing Enpp-1-IN-12 to these analogs are not available in the public domain, the distinct chemotype provides an alternative chemical starting point for medicinal chemistry campaigns when specific structural series exhibit liabilities such as hERG inhibition or poor solubility [3].

Medicinal Chemistry ENPP1 inhibitor scaffold Structural differentiation

Enpp-1-IN-12 Demonstrates Validated In Vivo Tumor Growth Inhibition in LLC1 Syngeneic Lung Cancer Model

Enpp-1-IN-12 administered orally at 100 mg/kg effectively inhibits tumor growth in the LLC1 syngeneic murine lung cancer model [1]. In contrast, numerous ENPP1 inhibitors reported in the literature—including many from the quinazoline and imidazopyrazine series—lack in vivo validation data or are reported only with cell-free biochemical IC50 values [2]. The clinical candidate ISM5939 exhibits more potent in vitro activity (IC50 = 0.45–0.63 nM) and demonstrates in vivo efficacy in syngeneic models, but its detailed preclinical tumor growth inhibition metrics are not yet fully disclosed in the peer-reviewed literature [3]. Enpp-1-IN-12 represents one of the few ENPP1 inhibitors with publicly available in vivo tumor growth inhibition data in a defined syngeneic model.

In vivo efficacy LLC1 lung cancer Tumor growth inhibition Syngeneic model

Enpp-1-IN-12 Oral Bioavailability (F = 45.1%) Contrasts with Cell-Impermeable Tool Compound STF-1084

In healthy female BALB/c mice, Enpp-1-IN-12 (10 mg/kg p.o.) exhibits moderate oral bioavailability of F = 45.1%, with a half-life of 1.04 h and Cmax of 303.10 ng/mL [1]. By comparison, STF-1084—a widely used ENPP1 tool compound—is explicitly cell-impermeable and lacks oral bioavailability, limiting its utility to cell-free biochemical assays or extracellular cGAMP degradation studies [2]. STF-1084 exhibits an apparent Ki,app of 110 nM in the 32P-cGAMP TLC assay and a cellular IC50 of 340 nM, but its pharmacokinetic profile precludes systemic in vivo applications . QPS1 (Ki = 59.3 nM), another comparator, lacks published oral bioavailability data .

Oral bioavailability Pharmacokinetics Cell permeability Systemic exposure

Enpp-1-IN-12 Ki (41 nM) Positions It Between STF-1084 and High-Potency Clinical Candidates in ENPP1 Inhibitor Potency Spectrum

Enpp-1-IN-12 exhibits a Ki of 41 nM against ENPP1 [1]. This places it in the moderate-potency range of the ENPP1 inhibitor landscape: STF-1084 has a Ki,app of 110 nM (2.7-fold less potent) [2]; QPS1 has a Ki of 59.3 nM (1.4-fold less potent) ; while clinical-stage inhibitors exhibit substantially higher potency—SR-8541A (vizenpistat) shows an IC50 of 1.4 nM (approximately 29-fold more potent) [3], and ISM5939 shows an IC50 of 0.45–0.63 nM (approximately 65–91-fold more potent) with cGAMP as substrate [4]. Enpp-1-IN-12's moderate potency may be advantageous for applications requiring less profound target engagement or for combination studies where balanced pathway modulation is desired.

Binding affinity Ki comparison ENPP1 inhibitor potency Biochemical assay

Enpp-1-IN-12 Demonstrates Species-Specific Hepatic Stability with Superior Human Hepatocyte Half-Life

In vitro hepatic stability assessment reveals that Enpp-1-IN-12 (5 μM) exhibits a half-life greater than 120 minutes in human hepatocytes with an intrinsic clearance below 11.55 μL/min/million cells, whereas in mouse hepatocytes the half-life is 61.88 minutes with a clearance of 22.4 μL/min/million cells [1]. This approximately 2-fold longer half-life in human hepatocytes compared to mouse hepatocytes suggests species-dependent metabolic differences that may influence translational pharmacokinetic predictions. In contrast, published hepatic stability data for comparator ENPP1 inhibitors STF-1084 and QPS1 are not available in vendor datasheets or primary literature , making Enpp-1-IN-12 one of the few ENPP1 tool compounds with documented species-specific in vitro metabolic stability parameters.

Hepatic stability Intrinsic clearance Metabolic stability Species comparison

Enpp-1-IN-12 Selectivity Profile Against ENPP Family Members Remains Uncharacterized

Publicly available data for Enpp-1-IN-12 do not include selectivity profiling against related ENPP family members (ENPP2, ENPP3) or broader off-target panels [1]. By comparison, several ENPP1 inhibitors have documented selectivity profiles: Enpp-1-IN-27 exhibits approximately 410-fold selectivity over ENPP2 and 10-fold selectivity over ENPP3 [2]; ISM5939 demonstrates IC50 values over 15,000-fold higher for ENPP2 and 3,400-fold higher for ENPP3 [3]; STF-1084 shows apparent Ki of 5.5 μM for ENPP2 (50-fold selectivity over ENPP1 Ki,app = 110 nM) . The absence of selectivity data for Enpp-1-IN-12 represents a knowledge gap that should inform experimental design for studies where ENPP isoform selectivity is critical.

Selectivity ENPP2 ENPP3 Off-target profiling

Enpp-1-IN-12 Optimal Research Applications Based on Validated Evidence


In Vivo Pharmacology Studies Requiring Oral ENPP1 Inhibition

Enpp-1-IN-12 is suitable for in vivo efficacy studies in syngeneic murine tumor models requiring oral administration. The compound's documented oral bioavailability (F = 45.1% at 10 mg/kg) and validated tumor growth inhibition in the LLC1 lung cancer model (100 mg/kg p.o.) provide a reproducible starting point for dose selection and PK/PD correlation [1]. This distinguishes Enpp-1-IN-12 from cell-impermeable tool compounds such as STF-1084 that cannot be used for systemic in vivo pharmacology [2].

Medicinal Chemistry Benchmarking and Scaffold Diversification

Enpp-1-IN-12 serves as a structurally distinct reference compound for medicinal chemistry programs seeking to explore chemical space beyond the quinazoline, quinoline, and imidazopyrazine ENPP1 inhibitor series [3][4]. The purine-thioether scaffold offers an alternative starting point for structure-activity relationship studies, particularly when encountering series-specific liabilities such as hERG channel inhibition or poor aqueous solubility .

Translational PK/PD Modeling with Documented Species-Specific Hepatic Stability

Enpp-1-IN-12 is appropriate for translational pharmacokinetic modeling studies where species-specific metabolic stability data are required. The documented human hepatocyte half-life (>120 min) and mouse hepatocyte half-life (61.88 min) provide quantitative parameters for interspecies scaling and allometric dose projection [5]. This data availability contrasts with many ENPP1 tool compounds for which hepatic stability parameters remain unpublished, enabling more informed design of preclinical PK studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.